2-(2-Aminoethyl)isoindoline-1,3-dione
Overview
Description
2-(2-Aminoethyl)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus with an aminoethyl side chain.
Mechanism of Action
Target of Action
Isoindoline-1,3-dione derivatives have been studied for their diverse chemical reactivity and promising applications in various fields such as pharmaceutical synthesis .
Mode of Action
It’s known that the isoindoline-1,3-dione scaffold is formed through the condensation reaction of an aromatic primary amine with a maleic anhydride derivative .
Biochemical Pathways
Isoindoline-1,3-dione derivatives have been noted for their potential applications in diverse fields, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
It’s known that the compound has a molecular weight of 22666 and is solid at room temperature , which may influence its bioavailability.
Result of Action
Some isoindoline-1,3-dione derivatives have been found to possess high analgesic activity .
Action Environment
It’s known that the compound should be stored in an inert atmosphere at room temperature , suggesting that certain environmental conditions may affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminoethyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold, which can then be further modified to introduce the aminoethyl group .
Industrial Production Methods: In industrial settings, the synthesis may be optimized using deep eutectic solvents or other green chemistry approaches to enhance yield and reduce environmental impact . The use of conventional heating or concentrated solar radiation can also be employed to streamline the process .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Aminoethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the isoindoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include substituted isoindoline-1,3-dione derivatives, which can exhibit enhanced biological or chemical properties .
Scientific Research Applications
2-(2-Aminoethyl)isoindoline-1,3-dione has a wide range of applications in scientific research:
Comparison with Similar Compounds
Phthalimide: Shares the isoindoline-1,3-dione core structure but lacks the aminoethyl side chain.
N-Substituted Isoindoline-1,3-diones: These compounds have various substituents on the nitrogen atom, leading to different chemical and biological properties.
Uniqueness: 2-(2-Aminoethyl)isoindoline-1,3-dione is unique due to its aminoethyl side chain, which enhances its reactivity and potential for forming hydrogen bonds with biological targets. This structural feature distinguishes it from other isoindoline-1,3-dione derivatives and contributes to its diverse applications in research and industry .
Properties
IUPAC Name |
2-(2-aminoethyl)isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-5-6-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FISUQCYYLJGIIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00361567 | |
Record name | 2-(2-Aminoethyl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00361567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71824-24-3 | |
Record name | 2-(2-Aminoethyl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00361567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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